Dracorhodin

Description

Structure

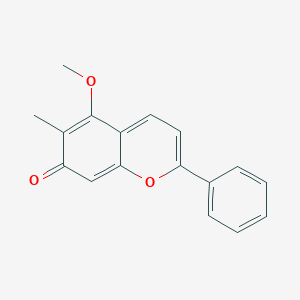

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methyl-2-phenylchromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZJPQIEFFTIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214526 | |

| Record name | Dracorhodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-56-1 | |

| Record name | Dracorhodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dracorhodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dracorhodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRACORHODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4TSX5M53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Investigations of Dracorhodin

Research on Antineoplastic Mechanisms of Dracorhodin

The anticancer properties of this compound are largely attributed to its capacity to initiate apoptosis in malignant cells through various signaling pathways. The following sections outline the specific cellular and molecular mechanisms observed in different cancer cell lines.

This compound-Induced Cellular Apoptosis in Malignant Cell Lines

Apoptosis Induction in Gastric Carcinoma Cells (SGC-7901)

Studies on human gastric adenocarcinoma SGC-7901 cells have revealed that this compound perchlorate (B79767) induces apoptosis by modulating several key signaling pathways. nih.gov Treatment with this compound perchlorate leads to characteristic morphological changes associated with apoptosis and a decrease in cell viability. nih.gov

The apoptotic process in SGC-7901 cells is mediated through the upregulation of the tumor suppressor protein p53. nih.gov This, in turn, activates its downstream targets, p21 and Bax. nih.gov The induction of apoptosis by this compound perchlorate in these cells involves the inhibition of the PI3K/Akt and NF-κB signaling pathways. nih.gov This inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.gov Furthermore, this compound perchlorate treatment results in the dissipation of the mitochondrial membrane potential and the activation of caspase-3 and its substrate, PARP. nih.gov Research has also shown that this compound perchlorate can cause a G1/S phase arrest in the cell cycle of SGC-7901 cells. researchgate.net

| Cell Line | Key Molecular Events | Reference |

| SGC-7901 | Inhibition of AKT activity | spandidos-publications.com |

| SGC-7901 | Upregulation of p53 and p21 | nih.gov |

| SGC-7901 | Inhibition of PI3K/Akt and NF-κB pathways | nih.gov |

| SGC-7901 | Decreased Bcl-2 and Bcl-XL expression | nih.gov |

| SGC-7901 | Activation of caspase-1, -3, -8, and -9 | spandidos-publications.comspandidos-publications.com |

| SGC-7901 | G1/S phase cell cycle arrest | researchgate.net |

Apoptosis Induction in Prostate Cancer Cells (PC-3)

In human prostate cancer PC-3 cells, this compound perchlorate has been shown to significantly inhibit cell growth and induce apoptosis. hep.com.cnnih.gov The inhibitory effect is both dose- and time-dependent. hep.com.cnnih.gov

Treatment with this compound perchlorate leads to a decrease in the clone formation rate of PC-3 cells. hep.com.cnnih.gov Morphological changes characteristic of apoptosis have been observed in treated cells. hep.com.cnnih.gov The induction of apoptosis has been confirmed by various methods, including acridine (B1665455) orange-ethidium bromide fluorescent staining, Hoechst 33258 fluorescent staining, and flow cytometry with annexin (B1180172) V-FITC/propidium (B1200493) iodide dual staining. hep.com.cnnih.gov

| Cell Line | Key Observations | Reference |

| PC-3 | Dose- and time-dependent growth inhibition | hep.com.cnnih.gov |

| PC-3 | Decreased cell clone formation | hep.com.cnnih.gov |

| PC-3 | Induction of characteristic apoptotic morphology | hep.com.cnnih.gov |

| PC-3 | Apoptotic rates increase with concentration | hep.com.cnnih.gov |

Apoptosis Induction in Breast Cancer Cells (MCF-7)

This compound perchlorate induces apoptosis in human breast cancer MCF-7 cells primarily through the mitochondrial pathway. medsci.org This is significant because MCF-7 cells lack caspase-3, a key executioner caspase in apoptosis. medsci.orgnih.gov

Treatment with this compound perchlorate leads to a decrease in the mitochondrial membrane potential. medsci.org This is accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. medsci.org These changes in protein expression also occur at the mRNA level, indicating that this compound regulates their transcription. medsci.org Although MCF-7 cells are caspase-3 deficient, this compound treatment activates caspase-9. medsci.org The process also involves the release of apoptosis-inducing factor (AIF) from the mitochondria, which contributes to chromatin condensation and DNA degradation. medsci.org

| Cell Line | Key Molecular Events | Reference |

| MCF-7 | Decrease in mitochondrial membrane potential | medsci.org |

| MCF-7 | Increased Bax expression (protein and mRNA) | medsci.org |

| MCF-7 | Decreased Bcl-2 expression (protein and mRNA) | medsci.org |

| MCF-7 | Activation of caspase-9 | medsci.org |

| MCF-7 | Release of apoptosis-inducing factor (AIF) | medsci.org |

| MCF-7 | Apoptosis occurs in the absence of caspase-3 | medsci.orgwaocp.org |

Apoptosis Induction in Leukemic Cells (HL-60)

In human promyelocytic leukemia HL-60 cells, this compound perchlorate induces apoptosis through the activation of multiple caspases. researchgate.net The apoptotic pathway is sensitive to inhibitors of caspase-1, -3, -8, and -9, indicating their involvement in the process. researchgate.net

The mechanism of apoptosis in HL-60 cells involves the upregulation of the Bax/Bcl-XL ratio, which promotes the mitochondrial release of cytochrome c. spandidos-publications.com This, in turn, activates the caspase cascade. nih.gov The generation of reactive oxygen species (ROS) is also stimulated by this compound in these cells. nih.gov

| Cell Line | Key Molecular Events | Reference |

| HL-60 | Activation of caspase-1, -3, -8, and -9 | researchgate.net |

| HL-60 | Upregulation of Bax/Bcl-XL ratio | spandidos-publications.com |

| HL-60 | Release of cytochrome c from mitochondria | nih.gov |

| HL-60 | Stimulation of reactive oxygen species (ROS) generation | nih.gov |

Apoptosis Induction in Melanoma Cells (A375-S2)

This compound perchlorate induces apoptosis in human melanoma A375-S2 cells through a mechanism involving the accumulation of p53 and the activation of caspases. jst.go.jpnih.gov The cell death induced by this compound perchlorate can be partially reversed by inhibitors of caspase-3, -8, -9, and -10. jst.go.jpnih.gov

The apoptotic process involves the activation of caspase-3 and -8, leading to the degradation of caspase-3 substrates. jst.go.jpnih.gov this compound perchlorate also upregulates the Bax/Bcl-2 expression ratio and significantly increases the expression of p53 and p21WAF1 proteins. jst.go.jpnih.gov The mitogen-activated protein kinases (MAPKs) JNK and p38 are also activated. jst.go.jpnih.gov Furthermore, inhibitors of PI3-kinase and tyrosine kinase can rescue the cells from this compound-induced viability loss. jst.go.jpnih.gov

| Cell Line | Key Molecular Events | Reference |

| A375-S2 | Accumulation of p53 | jst.go.jpnih.gov |

| A375-S2 | Activation of caspase-3, -8, -9, and -10 | jst.go.jpnih.gov |

| A375-S2 | Upregulation of Bax/Bcl-2 ratio | jst.go.jpnih.gov |

| A375-S2 | Increased expression of p21WAF1 | jst.go.jpnih.gov |

| A375-S2 | Sustained phosphorylation of JNK and p38 MAPKs | jst.go.jpnih.gov |

| A375-S2 | Involvement of PI3-Kinase and tyrosine kinase pathways | jst.go.jpnih.gov |

Apoptosis Induction in Bladder Cancer Cells (T24)

In human bladder cancer T24 cells, this compound perchlorate has been shown to induce apoptosis in a time-dependent manner. banglajol.infobanglajol.infodoaj.org This induction of apoptosis is associated with the dissipation of the mitochondrial membrane potential. banglajol.infobanglajol.infodoaj.org Mechanistically, this compound perchlorate-induced apoptosis in T24 cells involves the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin. banglajol.infobanglajol.infodoaj.org

Apoptosis Induction in Glioma Cells (U87MG, T98G)

Studies on human glioma cell lines U87MG and T98G have revealed that this compound perchlorate significantly inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner. spandidos-publications.comnih.gov The apoptotic process is initiated by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. spandidos-publications.com Key molecular events include the upregulation of pro-apoptotic proteins Bim and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com Furthermore, the activation of caspase-9 and caspase-3 has been observed, confirming their essential role in executing the apoptotic program in glioma cells. spandidos-publications.comnih.gov

Apoptosis Induction in Esophageal Squamous Cell Carcinoma Cells (ESCC)

This compound perchlorate has demonstrated significant cytotoxic effects on esophageal squamous cell carcinoma (ESCC) cells, while showing less toxicity to normal human liver cells. nih.gov The compound induces caspase-dependent apoptosis, a process that can be reversed by a caspase inhibitor. nih.gov The apoptotic mechanism involves both the extrinsic and intrinsic pathways, characterized by the upregulation of death receptors DR4 and DR5, as well as cleaved forms of caspase-3, -7, and -9, and cleaved poly (ADP-ribose) polymerase (PARP). nih.gov Concurrently, a decrease in total PARP, total caspases-3/7, Bcl-2, and caspase-9/-10 is observed. nih.gov

Apoptosis Induction in Lung Squamous Carcinoma Cells (SK-MES-1)

In human lung squamous carcinoma SK-MES-1 cells, this compound perchlorate has been found to induce both cellular and DNA morphological changes consistent with apoptosis. nih.govspandidos-publications.com The compound inhibits cell growth by triggering apoptosis in a dose-dependent manner, which is linked to the activation of p53. nih.govspandidos-publications.com The mitochondrial pathway is heavily implicated, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to the dissipation of the mitochondrial membrane potential. nih.govspandidos-publications.comnih.gov This is followed by the activation of caspase-3. nih.gov Interestingly, this compound perchlorate also appears to induce caspase-independent apoptosis through the increased expression of apoptosis-inducing factor (AIF). nih.gov

Apoptosis Induction in Cervical Cancer Cells (HeLa)

This compound perchlorate has been shown to inhibit the growth of human cervical cancer HeLa cells in a dose- and time-dependent manner. medchemexpress.comresearchgate.net The compound induces apoptosis, evidenced by the oligonucleosomal fragmentation of DNA. jst.go.jp This process is mediated through the activation of multiple caspases, including caspase-1, -3, -8, and -9. jst.go.jp The activation of these caspases leads to the degradation of key cellular proteins. jst.go.jp Furthermore, this compound perchlorate alters the balance of Bcl-2 family proteins, decreasing the expression of the anti-apoptotic protein Bcl-xL while increasing the expression of the pro-apoptotic protein Bax. jst.go.jp The generation of reactive oxygen species (ROS) is also implicated in the apoptotic mechanism. jst.go.jp

This compound-Mediated Cell Cycle Modulation in Malignant Cell Lines

In addition to inducing apoptosis, this compound and its derivatives can also influence the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer.

G1 Phase Arrest

This compound perchlorate has been observed to induce cell cycle arrest at the G1 phase in several malignant cell lines. researchgate.net In glioma cells (U87MG and T98G), treatment with this compound perchlorate leads to an accumulation of cells in the G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. spandidos-publications.comglpbio.cnbertin-bioreagent.com This G1 arrest is mediated by the upregulation of p53 and p21 proteins and the downregulation of Cdc25A, Cdc2, and phosphorylated-Cdc2. spandidos-publications.com Similarly, in human lung squamous carcinoma SK-MES-1 cells, this compound perchlorate induces G1/G0 phase arrest in a dose-dependent manner. nih.govspandidos-publications.comnih.govbiocrick.com

Interactive Data Tables

Apoptosis Induction by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Mechanisms |

| T24 | Bladder Cancer | Caspase-3 activation, Downregulation of Bcl-2, Bcl-xL, and survivin, Mitochondrial membrane potential dissipation. banglajol.infobanglajol.infodoaj.org |

| U87MG, T98G | Glioma | Upregulation of Bim and Bax, Downregulation of Bcl-2, Caspase-9 and -3 activation, Mitochondrial membrane potential loss. spandidos-publications.comnih.gov |

| ESCC | Esophageal Squamous Cell Carcinoma | Upregulation of DR4 and DR5, Cleavage of caspases-3, -7, -9, and PARP, Downregulation of Bcl-2. nih.gov |

| SK-MES-1 | Lung Squamous Carcinoma | p53 activation, Upregulation of Bax, Downregulation of Bcl-2, Caspase-3 activation, AIF upregulation. nih.govspandidos-publications.com |

| HeLa | Cervical Cancer | Activation of caspases-1, -3, -8, -9, Downregulation of Bcl-xL, Upregulation of Bax, ROS generation. researchgate.netjst.go.jp |

Cell Cycle Arrest Mediated by this compound

| Cell Line | Cancer Type | Cell Cycle Phase Arrest | Key Molecular Mediators |

| U87MG, T98G | Glioma | G1 Phase spandidos-publications.comglpbio.cnbertin-bioreagent.com | Upregulation of p53 and p21, Downregulation of Cdc25A, Cdc2, and P-Cdc2. spandidos-publications.com |

| SK-MES-1 | Lung Squamous Carcinoma | G1/G0 Phase nih.govspandidos-publications.comnih.govbiocrick.com | p53 activation. nih.govspandidos-publications.com |

G2/M Phase Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell types. In human esophageal squamous cell carcinoma (ESCC) cells, treatment with this compound perchlorate led to a significant, concentration-dependent arrest of cells in the G2/M phase. nih.gov This cell cycle blockade was associated with the upregulation of proteins p21 and p27, and the downregulation of cyclin B1 and Cdc2, which are key regulators of the G2/M transition. nih.gov These findings suggest that this compound's anti-proliferative effects in ESCC are, at least in part, mediated by its ability to halt cell division at this critical checkpoint. nih.gov Further research has corroborated that this compound perchlorate can induce G2/M phase arrest in other cancer cell lines as well, such as human esophageal squamous cell carcinoma, by inhibiting the JAK2/STAT3 and AKT/FOXO3a pathways. jst.go.jp

G1/S Phase Arrest

In addition to G2/M arrest, this compound has demonstrated the ability to induce cell cycle arrest at the G1/S transition point in various cancer models. Studies on human gastric adenocarcinoma SGC-7901 cells revealed that this compound perchlorate treatment caused an accumulation of cells in the G1 phase and a reduction in the S phase population. researchgate.net This G1/S arrest was dose-dependent. researchgate.net Similarly, in glioma U87MG and T98G cells, this compound perchlorate treatment blocked cell cycle progression at the G1/S phase. spandidos-publications.com This effect was linked to the upregulation of the tumor suppressor protein p53 and its downstream target p21, along with the downregulation of Cdc25A, Cdc2, and phosphorylated Cdc2. spandidos-publications.com In human lung squamous carcinoma SK-MES-1 cells, this compound perchlorate was also found to induce G1/G0 phase arrest. jst.go.jpbiocrick.com

This compound's Impact on Fibroblast Proliferation in Cancer Contexts

The effect of this compound on fibroblast proliferation appears to be concentration-dependent. Research has shown that this compound perchlorate can promote the proliferation of NIH/3T3 fibroblasts at lower concentrations (0.625-10 μg/mL), while inhibiting their proliferation at higher concentrations (>20 μg/mL). medchemexpress.com In the context of wound healing, which involves fibroblast activity, this compound has been reported to enhance the proliferation of fibroblasts and collagen formation. mdpi.com Specifically, this compound perchlorate was found to promote NIH-3T3 fibroblast cell proliferation in vitro. nih.gov This suggests a complex role for this compound in regulating fibroblast activity, which could have implications for its use in cancer therapy, where the tumor microenvironment and the activity of cancer-associated fibroblasts are crucial.

This compound-Sensitized Ferroptosis in Colorectal Cancer

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comfrontiersin.org Emerging research indicates that inducing ferroptosis could be a promising therapeutic strategy for colorectal cancer (CRC), especially for drug-resistant tumors. mdpi.comnih.gov While direct studies on this compound-sensitized ferroptosis in colorectal cancer are limited, the known mechanisms of ferroptosis in CRC provide a basis for potential investigation. Key regulators of ferroptosis in CRC include the inhibition of system Xc- and the disruption of glutathione (B108866) peroxidase 4 (GPX4) balance. nih.gov Furthermore, the p53 pathway can mediate ferroptosis by inhibiting the expression of SLC7A11, a component of system Xc-. nih.gov Given that this compound can upregulate p53, this suggests a potential, yet-to-be-explored, mechanism by which it could sensitize CRC cells to ferroptosis. medchemexpress.com Recent studies have shown that targeting the LGR4-Wnt signaling pathway can sensitize drug-resistant colorectal cancer cells to ferroptosis by downregulating SLC7A11. nih.gov

Research on Anti-inflammatory Mechanisms of this compound

Regulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, COX-2)

This compound has demonstrated significant anti-inflammatory properties through the regulation of key inflammatory cytokines. Studies have shown that this compound can down-regulate the expression of major pro-inflammatory biomarkers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Cyclooxygenase-2 (COX-2). nih.govsemanticscholar.org In the context of diabetic wound healing, this compound perchlorate treatment was found to significantly lower the mRNA expression of inflammatory factors, including IL-1β and TNF-α. nih.gov The expression of COX-2, which is also a downstream target of inflammatory pathways, is similarly modulated. nih.gov The overexpression of these cytokines is associated with chronic inflammation, which can contribute to various diseases, including cancer. semanticscholar.orgbrieflands.com For instance, TNF-α can promote the production of COX-2 in fibroblasts associated with colon cancer. brieflands.com IL-1β is also known to up-regulate pro-inflammatory cytokines like COX-2. europeanreview.org By inhibiting the expression of these potent inflammatory mediators, this compound exerts its anti-inflammatory effects.

Modulation of Toll-like Receptor 4 (TLR4) Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream inflammatory signaling. nih.gov Research has shown that in diabetic rats with skin wounds, this compound perchlorate treatment alleviated the increase in TLR4 pathway components caused by diabetes. nih.gov The TLR4 pathway is known to regulate the expression of inflammatory cytokines such as IL-1β, TNF-α, and COX-2. nih.gov By modulating the TLR4 pathway, this compound can effectively suppress the downstream cascade of inflammatory responses. medchemexpress.comnih.gov This modulation involves key adaptor proteins such as MyD88, TRAF6, and IRAK1, whose expressions were shown to be elevated in diabetic conditions and subsequently reduced by this compound treatment. nih.gov

Research on Wound Healing and Angiogenesis Mechanisms of this compound

This compound, often in its stable perchlorate salt form (this compound Perchlorate, DP), has been extensively studied for its role in promoting wound healing. Its mechanisms involve several key cellular and molecular processes that are crucial for tissue repair and regeneration. e-century.usmdpi.com

Fibroblasts play a critical role in the proliferative phase of wound healing by synthesizing the extracellular matrix. This compound perchlorate (DP) has been shown to effectively promote the proliferation of fibroblasts. nih.govnih.gov In vitro studies using NIH/3T3 fibroblasts demonstrated that DP can stimulate cell proliferation in a time-dependent manner. researchgate.net

The mechanism underlying this proliferative effect involves the activation of key signaling pathways. Research indicates that DP-induced fibroblast proliferation is associated with an increase in the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.gov Further investigation revealed that if the ERK pathway is blocked using siRNA, the proliferative effect of DP on fibroblasts is nullified. nih.gov Other studies suggest a broader mechanism involving the activation of the epidermal growth factor receptor (EGFR) and its downstream pathways, including ERK/CREB and PI3K/AKT/mTOR, which are all central to cell growth and proliferation. researchgate.netfrontiersin.org

| Cell Line | Key Findings | Signaling Pathway Implicated | Reference |

| NIH/3T3 Fibroblasts | DP significantly induced fibroblast proliferation. | Phosphorylated-ERK | nih.gov |

| Fibroblasts | DP stimulates proliferation via activation of EGFR. | EGFR, ERK/CREB, PI3K/AKT/mTOR | researchgate.netfrontiersin.org |

| Primary Fibroblasts | DP promotes proliferation and collagen formation. | Not specified in this context. | mdpi.com |

Collagen is the primary structural protein in the extracellular matrix and is essential for providing strength and integrity to healing tissue. Studies have consistently shown that this compound perchlorate enhances the formation and deposition of collagen during wound repair. nih.govnih.gov Histological analyses, such as Masson's trichrome staining, have confirmed a significantly higher density of collagen content in wounds treated with DP compared to control groups. nih.govnih.gov

The compound is noted to promote the early formation of mature type I collagen, which is crucial for improving the quality of wound healing. mdpi.com This effect is particularly important in compromised healing situations, such as in diabetic wounds, where DP has been shown to accelerate collagen deposition and fill the wound area, contributing to faster and more effective tissue repair. nih.govmedchemexpress.comresearchgate.net

Re-epithelialization, the process where keratinocytes migrate and proliferate to cover the wound surface, is a critical step for successful wound closure. This compound has been found to stimulate this process. nih.gov Animal studies have demonstrated that topical application of DP ointment leads to more rapid regeneration and epithelization of wounds compared to untreated controls. nih.gov

The mechanism is linked to the increased expression of growth factors, such as Epidermal Growth Factor (EGF), which is a potent mitogen for epithelial cells. mdpi.comnih.gov Furthermore, research on human HaCaT keratinocytes has shown that this compound perchlorate promotes cell migration, a key behavior for covering the wound bed, through signaling pathways including β-catenin, ERK/p38, and AKT. ingentaconnect.comresearchgate.netweebly.com

Angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for wound healing as it supplies necessary oxygen and nutrients to the repair site. spandidos-publications.comopenaccessjournals.com this compound perchlorate exhibits significant pro-angiogenic properties. spandidos-publications.comnih.gov Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound increases their proliferation, migration, and ability to form tube-like structures, which are all fundamental stages of angiogenesis. spandidos-publications.comspandidos-publications.com

The primary mechanism for this effect is the activation of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. spandidos-publications.comspandidos-publications.com this compound treatment upregulates the expression of key components of this pathway, including Ras, MAPK, and Vascular Endothelial Growth Factor (VEGF). spandidos-publications.comspandidos-publications.comnih.gov This pro-angiogenic activity has also been confirmed in vivo using zebrafish embryos, where this compound promoted the formation of extra blood vessel sprouts. weebly.comnih.gov

| Model System | Key Findings | Signaling Pathway Implicated | Reference |

| HUVECs | Increased proliferation, migration, and tube formation. | Ras/MAPK, VEGF | spandidos-publications.comspandidos-publications.comnih.gov |

| Zebrafish Embryos | Promoted formation of extra sub-intestinal vein sprouts. | Not specified in this context. | weebly.comnih.gov |

| Diabetic Rat Wounds | Increased microvessel formation. | Not specified in this context. | nih.govmedchemexpress.com |

The efficacy of this compound perchlorate in promoting wound healing has been robustly demonstrated in various animal models. nih.govnih.gov In studies using Wistar and Sprague-Dawley rats with full-thickness skin wounds, topical application of DP ointment significantly accelerated wound closure compared to control groups. nih.govresearchgate.net This effect was observed in both normal and diabetic rat models, indicating its potential for treating chronic, hard-to-heal wounds. nih.govnih.gov

Histological and biochemical analyses of the wound tissue from these models revealed several key improvements:

Enhanced Collagen Deposition: Wounds treated with DP showed a higher density of well-organized collagen fibers. nih.govmedchemexpress.comresearchgate.net

Increased Angiogenesis: There was a notable increase in microvessel density in the granulation tissue of DP-treated animals. nih.govnih.gov

Modulation of Inflammation and Growth Factors: DP was found to regulate the expression of inflammatory cytokines, such as TNF-α and IL-1β, and to increase the expression of crucial growth factors like VEGF and EGF, which collectively support tissue growth and repair. nih.govnih.govresearchgate.net

For instance, in one study, the wound healing rate in the DP-treated group was 72.9% by day 10, compared to 63.8% in the control group. nih.gov By day 14, the DP group achieved 95.4% closure, while the control group was at 88.4%. nih.gov These findings in animal models provide strong preclinical evidence for the therapeutic potential of this compound in cutaneous wound healing. researchgate.net

Angiogenesis Promotion in Endothelial Cells

Research on Immunomodulatory Effects of this compound

This compound, a prominent bioactive compound, has been the subject of various studies to elucidate its effects on the immune system. Research has explored its potential to modulate key pathways involved in the inflammatory response and immune cell function.

The complement system is a critical component of the innate immune response, playing a vital role in defending against pathogens and clearing cellular debris. justintimemedicine.com It consists of a cascade of proteins that, when activated, lead to a series of inflammatory responses and cell lysis. researchgate.net The immunomodulatory properties of "Dragon's blood," the natural resinous source of this compound, have been investigated, with findings indicating an influence on the complement system. nih.gov

Studies on the latex of Croton lechleri, a source of Dragon's blood, have demonstrated a potent inhibitory effect on both the classical and alternative pathways of the complement system in vitro. nih.gov While Dragon's blood contains a complex mixture of compounds, including proanthocyanidins, which are suggested to be involved in this immunomodulatory activity, the specific and isolated contribution of this compound to complement system modulation requires further detailed investigation. nih.gov The intricate interplay between the complement and coagulation systems is a critical area of research, particularly in conditions like sepsis, where dysregulation of these pathways can lead to severe pathology. researchgate.net

The assembly of the inflammasome, a multiprotein complex, is a key step in the inflammatory process, leading to the activation of caspases and the release of pro-inflammatory cytokines. A critical event in the activation of the NLRP3 inflammasome is the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).

Recent research has identified this compound as an inhibitor of the NLRP3 inflammasome. frontiersin.org Studies have shown that this compound can suppress the oligomerization of ASC in a dose-dependent manner. This inhibitory action is believed to occur upstream of the ASC oligomerization step, thereby preventing the full assembly and activation of the NLRP3 inflammasome. frontiersin.org By targeting and inhibiting CMPK2, a protein implicated in the NLRP3 pathway, this compound effectively attenuates inflammation, suggesting its potential as a therapeutic agent for NLRP3-driven diseases. frontiersin.org

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| LPS-primed bone marrow-derived macrophages (BMDMs) | This compound dose-dependently suppressed ATP/Nigericin-induced ASC oligomerization. | Acts upstream of ASC oligomerization, inhibiting NLRP3 inflammasome activation. | frontiersin.org |

Complement System Modulation

Research on Other Biological Activities of this compound

Beyond its immunomodulatory effects, this compound has demonstrated a range of other biological activities in preclinical studies, highlighting its potential in various therapeutic areas.

Renal fibrosis is a common pathological feature of chronic kidney disease, including diabetic nephropathy. In this context, this compound perchlorate has been shown to exert protective effects in human mesangial cells (HMCs), which play a central role in the development of renal fibrosis.

Studies have demonstrated that this compound perchlorate can inhibit the expression of connective tissue growth factor (CTGF), a key mediator of fibrosis, in HMCs stimulated with high glucose. medchemexpress.com Furthermore, this compound perchlorate has been found to suppress the high glucose-induced expression of serum and glucocorticoid-induced protein kinase 1 (SGK1) and fibronectin (FN), both of which are implicated in the pathogenesis of renal fibrosis in diabetic nephropathy. medchemexpress.cnnih.gov These findings suggest that this compound may help prevent or treat renal fibrosis by targeting these profibrotic pathways.

| Marker | Effect of High Glucose | Effect of this compound Perchlorate | Reference |

|---|---|---|---|

| Connective Tissue Growth Factor (CTGF) | Increased expression | Reduced expression | medchemexpress.com |

| Serum and Glucocorticoid-Induced Protein Kinase 1 (SGK1) | Increased expression | Reduced expression | medchemexpress.cnnih.gov |

| Fibronectin (FN) | Increased expression | Reduced expression | medchemexpress.cnnih.gov |

Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity can lead to osteolytic bone diseases. This compound perchlorate has been investigated for its potential to modulate osteoclast differentiation and function.

Research has shown that this compound perchlorate can inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced formation of osteoclasts from their precursor cells in a dose-dependent manner. researchgate.netmedchemexpress.cn It also disrupts the formation of the actin-rich podosome structures that are essential for the bone-resorbing function of mature osteoclasts. researchgate.netmedchemexpress.cn Mechanistically, this compound perchlorate suppresses the RANKL-activated JNK and NF-κB signaling pathways and reduces the expression and nuclear translocation of NFATc1, a master transcription factor for osteoclastogenesis. researchgate.netmedchemexpress.cn

The dysfunction and death of pancreatic beta-cells, which are responsible for producing insulin (B600854), are central to the pathogenesis of type 2 diabetes mellitus. nih.gov this compound perchlorate has emerged as a potential protective agent for these vital cells.

Studies have shown that this compound perchlorate can significantly inhibit apoptosis in pancreatic beta-cells induced by glucotoxicity (high glucose) and lipotoxicity (high fatty acids). nih.gov This protective effect is associated with the interference of endoplasmic reticulum stress and mitochondrial pathways. nih.gov Furthermore, this compound perchlorate has been found to enhance insulin secretion. nih.gov A key mechanism underlying these effects appears to be the promotion of Pancreatic and duodenal homeobox 1 (Pdx1) expression, a critical transcription factor for beta-cell function and survival. nih.gov In vivo studies in diabetic mice have corroborated these findings, showing that treatment with this compound perchlorate lowered blood glucose, increased insulin levels, and enhanced Pdx1 expression in the pancreas. nih.gov

| Condition | Effect of this compound Perchlorate | Key Mechanism | Reference |

|---|---|---|---|

| Glucotoxicity/Lipotoxicity-induced Apoptosis | Inhibition of apoptosis | Interference with ER stress and mitochondrial pathways, promotion of Pdx1 expression | nih.gov |

| Insulin Secretion | Enhancement of secretion | Promotion of Pdx1 expression | nih.gov |

| Diabetic Mice Model | Lowered blood glucose, raised insulin levels, increased islet size and number | Enhanced Pdx1 expression | nih.gov |

Antimicrobial Activities (e.g., against Candida albicans)

This compound and its derivatives have demonstrated notable antifungal properties, particularly against the opportunistic pathogen Candida albicans. Research into this compound perchlorate (DP), a synthetic analog, has elucidated its role in inhibiting not only the planktonic growth of C. albicans but also key virulence factors associated with its pathogenicity. nih.govresearchgate.net

The antifungal activity of this compound perchlorate against C. albicans has been determined to be fungistatic, with a minimum inhibitory concentration (MIC) of 64 μM. nih.gov Beyond inhibiting growth, this compound perchlorate significantly hampers the ability of C. albicans to form biofilms, a critical virulence trait that contributes to persistent infections. nih.gov The compound's activity against biofilm formation and development has been quantified using XTT assays and visualized through confocal laser scanning microscopy. nih.gov

A crucial aspect of C. albicans virulence is its morphological transition from a yeast-like form to a filamentous hyphal form, which is essential for tissue invasion. This compound perchlorate has been shown to inhibit this yeast-to-hyphal transition at concentrations as low as 16 μM in various hyphal-inducing media. nih.gov Furthermore, the compound interferes with other virulence mechanisms by inhibiting the adhesion of C. albicans and reducing the production of secreted enzymes like phospholipase. nih.gov Investigations into the mechanism suggest that the inhibitory effects on hyphal formation and biofilm viability may be linked to the cAMP signaling pathway, as experiments have shown that an external cAMP analog can partially reverse the inhibition. nih.gov

Studies using extracts from Dragon's blood resin (Daemonorops draco), a natural source of this compound, also support these findings. An n-Hexane extract of the resin, which contains this compound, exhibited antimicrobial activity against C. albicans, producing a 13.0 mm zone of inhibition in a well diffusion assay at a 15% concentration. heca-analitika.comdntb.gov.uaresearchgate.net

The following table summarizes the observed antifungal effects of this compound perchlorate on Candida albicans.

Table 1: Inhibitory Effects of this compound Perchlorate on Candida albicans

| Target Process/Virulence Factor | Observation | Effective Concentration | Citation |

|---|---|---|---|

| Planktonic Growth | Fungistatic activity | MIC of 64 μM | nih.gov |

| Morphological Transition | Inhibition of yeast-to-hyphal form | 16 μM | nih.gov |

| Adhesion | Inhibition of adherence | Not specified | nih.gov |

| Biofilm Formation | Inhibition of biofilm development | 16 μM | nih.gov |

Quorum Sensing Inhibition in Bacteria

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. springermedizin.denih.gov This system controls a variety of processes, including biofilm formation and the production of virulence factors, making it a key target for anti-virulence therapies. nih.govfrontiersin.org this compound has been identified as an inhibitor of QS pathways, particularly in the Gram-positive bacterium Staphylococcus aureus. researchgate.netresearchgate.net

In S. aureus, this compound specifically interferes with the accessory gene regulator (Agr) system, which is a pivotal QS circuit. researchgate.netresearchgate.net The Agr system regulates the expression of numerous virulence factors, including toxins like alpha-hemolysin (B1172582) (Hla), a potent cytolysin (B1578295) that contributes significantly to the pathogenicity of S. aureus. researchgate.net By inhibiting the Agr QS system, this compound effectively reduces the production of Hla. researchgate.net This anti-virulence approach is significant because it targets the pathogen's ability to cause disease without directly killing the bacteria, which may impose less selective pressure for the development of resistance compared to traditional antibiotics. frontiersin.org

The inhibition of QS systems represents a promising strategy to disarm pathogens. frontiersin.org Molecules that interfere with QS signaling, known as quorum sensing inhibitors (QSIs), can disrupt bacterial communication and coordination. springermedizin.de This can lead to the attenuation of virulence and increased susceptibility of bacterial biofilms to conventional treatments. plos.org The action of this compound on the S. aureus Agr system places it among natural compounds with potential as QSIs in the development of novel therapeutic strategies against bacterial infections. researchgate.net

The table below outlines the research findings on the quorum sensing inhibitory activity of this compound.

Table 2: Quorum Sensing Inhibition by this compound

| Target Bacterium | Quorum Sensing System | Effect of this compound | Downstream Consequence | Citation |

|---|

Molecular Mechanisms of Action and Cellular Targets of Dracorhodin

Dracorhodin's Interaction with Cellular Signaling Pathways

PI3K/Akt Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. frontiersin.org Dysregulation of this pathway is common in various cancers. frontiersin.org this compound has been shown to inhibit the PI3K/Akt pathway in several cancer cell lines.

In human gastric adenocarcinoma SGC-7901 cells, this compound perchlorate (B79767) treatment led to the inhibition of PI3K/Akt activation. researchgate.netnih.gov This was evidenced by a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.netnih.gov The inhibition of Akt activity contributes to the pro-apoptotic effects of this compound. researchgate.netnih.gov Specifically, this compound was found to suppress the insulin-like growth factor-1 (IGF-1)-induced phosphorylation of Akt. researchgate.netchemfaces.com This inhibition of the PI3K/Akt pathway is a key mechanism behind this compound's ability to induce apoptosis in cancer cells. researchgate.netresearchgate.net

Furthermore, in human esophageal squamous cell carcinoma (ESCC) cells, this compound perchlorate was observed to decrease the phosphorylation of Akt, indicating an inhibition of the pathway's activity. nih.govspandidos-publications.com This effect was associated with the induction of apoptosis and cell cycle arrest. nih.gov The modulation of the PI3K/Akt pathway by this compound has also been implicated in its wound healing properties, where it was found to activate Akt in human keratinocytes. researchgate.netnih.govspandidos-publications.com

Table 1: Effect of this compound on PI3K/Akt Pathway Components

| Cell Line | This compound Form | Effect on Akt Phosphorylation | Downstream Consequences | Reference |

| Human Gastric Adenocarcinoma (SGC-7901) | Perchlorate | Decreased | Inhibition of anti-apoptotic proteins (Bcl-2, Bcl-XL) | researchgate.netnih.gov |

| Human Esophageal Squamous Cell Carcinoma (ECA109) | Perchlorate | Decreased | Induction of apoptosis and G2/M cell cycle arrest | nih.govspandidos-publications.com |

| Human Keratinocytes (HaCaT) | Perchlorate | Increased | Promotion of cell migration and wound healing | researchgate.netnih.govspandidos-publications.com |

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, cell survival, and proliferation. This compound has demonstrated inhibitory effects on this pathway.

In human gastric adenocarcinoma SGC-7901 cells, this compound perchlorate was found to inhibit the activation of NF-κB. researchgate.netnih.gov It specifically inhibited the tumor necrosis factor (TNF)-induced transcriptional activity of NF-κB. researchgate.netchemfaces.com This inhibition contributes to the pro-apoptotic effects of this compound by preventing the expression of NF-κB target genes that promote cell survival. researchgate.netnih.gov

Studies on osteoclast differentiation have also highlighted this compound's impact on the NF-κB pathway. nih.gov this compound perchlorate was shown to inhibit the degradation of IκB-α and the phosphorylation of the p65 subunit of NF-κB, which are key steps in the activation of this pathway. nih.gov This suppression of NF-κB signaling contributes to the inhibition of osteoclast formation. nih.gov

MAPK Pathways (ERK, JNK, p38) Modulation

Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. researchgate.netmdpi.com this compound has been shown to modulate these pathways in various cell types.

In human melanoma A375-S2 cells, this compound perchlorate induced sustained phosphorylation of JNK and p38 MAPK. jst.go.jp The pro-apoptotic effects of this compound in these cells were partially reduced by inhibitors of JNK and p38, indicating that the activation of these pathways is involved in this compound-induced cell death. jst.go.jp Conversely, an inhibitor of MEK, an upstream activator of ERK, augmented the cell death induced by this compound. jst.go.jp

In the context of wound healing, this compound perchlorate was found to activate ERK and p38 in human HaCaT keratinocytes, which promoted cell migration. researchgate.netnih.govspandidos-publications.com In contrast, during osteoclastogenesis, this compound perchlorate inhibited the RANKL-induced phosphorylation of JNK, contributing to its inhibitory effect on osteoclast formation. nih.gov

JAK2/STAT3 Signaling Pathway Inhibition

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is involved in cell proliferation, survival, and differentiation. spandidos-publications.com Aberrant activation of this pathway is frequently observed in various cancers.

In human esophageal squamous cell carcinoma (ESCC) cells, this compound perchlorate treatment resulted in a significant decrease in the phosphorylation of both JAK2 and STAT3. nih.govspandidos-publications.com This inhibition of the JAK2/STAT3 pathway was associated with the induction of apoptosis and G2/M phase cell cycle arrest in the cancer cells. nih.gov this compound also decreased the expression of Bcl-2, a downstream target of STAT3 that promotes cell survival. nih.gov

AKT/FOXO3a Pathway Inhibition

The Forkhead box O3a (FOXO3a) transcription factor, a downstream target of Akt, plays a role in regulating the expression of genes involved in apoptosis and cell cycle arrest. The AKT/FOXO3a signaling pathway is crucial for cell fate decisions.

In human esophageal squamous cell carcinoma (ESCC) cells, this compound perchlorate was found to inhibit the AKT/FOXO3a pathway. nih.govspandidos-publications.com Treatment with this compound decreased the phosphorylation of both AKT and FOXO3a. nih.govspandidos-publications.com This inhibition is believed to contribute to the anticancer effects of this compound by promoting the pro-apoptotic functions of FOXO3a. nih.gov

β-Catenin Signaling Activation

The β-catenin signaling pathway is essential for various developmental processes and tissue homeostasis. Its activation has been linked to cell migration and wound healing.

In human HaCaT keratinocytes, this compound perchlorate was shown to significantly increase the protein expression levels of β-catenin. researchgate.netnih.govresearchgate.net This activation of β-catenin signaling was associated with the promotion of cell migration, a critical step in the wound healing process. researchgate.netnih.gov

Table 2: Summary of this compound's Effects on Signaling Pathways

| Signaling Pathway | Effect of this compound | Cellular Context | Key Findings | Reference |

| PI3K/Akt | Inhibition/Activation | Cancer cells/Keratinocytes | Decreased phosphorylation in cancer; Increased activation in wound healing. | researchgate.netnih.govnih.govresearchgate.netnih.govspandidos-publications.com |

| NF-κB | Inhibition | Cancer cells/Osteoclasts | Suppressed transcriptional activity and p65 phosphorylation. | researchgate.netnih.govnih.gov |

| MAPK (ERK, JNK, p38) | Modulation | Cancer cells/Keratinocytes/Osteoclasts | Pathway- and cell-type-specific activation or inhibition. | researchgate.netnih.govspandidos-publications.comnih.govjst.go.jp |

| JAK2/STAT3 | Inhibition | Cancer cells | Decreased phosphorylation of JAK2 and STAT3. | nih.govspandidos-publications.com |

| AKT/FOXO3a | Inhibition | Cancer cells | Decreased phosphorylation of AKT and FOXO3a. | nih.govspandidos-publications.com |

| β-Catenin | Activation | Keratinocytes | Increased protein expression of β-catenin. | researchgate.netnih.govresearchgate.net |

Nrf2 Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical signaling cascade in cellular defense against oxidative stress. nih.govresearchgate.net Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Keap1 protein, which facilitates its degradation. mdpi.com However, in response to cellular stress, such as that induced by this compound, this complex is disrupted, leading to the stabilization and accumulation of Nrf2. mdpi.com

Once stabilized, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various target genes. mdpi.com This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes. mdpi.com Research indicates that this compound's activation of the Nrf2 pathway can mitigate ferroptosis, a form of iron-dependent cell death, by reducing reactive oxygen species (ROS) and lipid peroxidation. nih.govresearchgate.net This protective effect was significantly diminished when Nrf2 was inhibited, highlighting the pathway's importance in this compound's mechanism. nih.govresearchgate.net The activation of Nrf2 can also be triggered by other signaling pathways, such as MAPK and protein kinase C (PKC). mdpi.comfrontiersin.org

EGFR Activation and Downstream Signaling

This compound perchlorate has been found to stimulate fibroblast proliferation by activating the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways. nih.govresearchgate.net Studies have demonstrated that this compound significantly upregulates the phosphorylation of EGFR. nih.gov This activation, in turn, triggers two major downstream cascades: the ERK/CREB and the PI3K/Akt/mTOR pathways. nih.govresearchgate.net

The activation of these pathways by this compound has been shown to promote cell proliferation, a crucial process in wound healing. nih.gov The importance of EGFR activation in this process was confirmed by experiments where an EGFR inhibitor, AG1478, abolished the this compound-induced activation of these downstream proteins and subsequently suppressed cell proliferation. nih.gov This indicates that the proliferative effects of this compound in fibroblasts are mediated through the EGFR-dependent activation of the ERK/CREB and PI3K/Akt/mTOR signaling pathways. nih.gov

Ras/MAPK Signaling in Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), this compound perchlorate has been observed to promote angiogenesis, a process vital for wound healing, by activating the Ras/MAPK signaling pathway. spandidos-publications.comspandidos-publications.comnih.gov This pathway is a key regulator of cellular processes including proliferation, differentiation, survival, and migration. spandidos-publications.com

Research has shown that this compound treatment leads to the upregulation of key components of this pathway, including Ras, mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor (VEGF). spandidos-publications.comspandidos-publications.comnih.gov The activation of Ras and MAPK signaling by this compound was observed in HUVECs, particularly under high-glucose conditions, which are often associated with impaired angiogenesis in conditions like diabetes. spandidos-publications.comspandidos-publications.com The study suggests that the pro-angiogenic effects of this compound are fundamentally linked to its ability to induce VEGF expression and activate the Ras/MAPK signaling cascade in endothelial cells. spandidos-publications.comspandidos-publications.com

This compound's Regulation of Gene and Protein Expression

This compound significantly influences the expression of genes and proteins that are central to the regulation of apoptosis, or programmed cell death. Its activity generally involves promoting the expression of proteins that induce apoptosis while suppressing those that inhibit it.

Upregulation of Pro-apoptotic Proteins (p53, p21, Bax)

This compound treatment has been consistently shown to upregulate the expression of several key pro-apoptotic proteins. Notably, the tumor suppressor protein p53 and its downstream target p21 are significantly increased in various cancer cell lines following exposure to this compound perchlorate. spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net The accumulation of p53 can, in turn, activate other pro-apoptotic proteins like Bax. spandidos-publications.comnih.govresearchgate.net Studies have demonstrated that this compound leads to an increased expression of Bax, which plays a crucial role in the mitochondrial pathway of apoptosis. spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net

| Pro-Apoptotic Protein | Effect of this compound | Affected Cell Lines | References |

| p53 | Upregulation | Glioma (U87MG, T98G), Melanoma (A375-S2), Gastric Cancer (SGC-7901) | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net |

| p21 | Upregulation | Glioma (U87MG, T98G), Melanoma (A375-S2), Gastric Cancer (SGC-7901) | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net |

| Bax | Upregulation | Glioma (U87MG), Melanoma (A375-S2), Gastric Cancer (SGC-7901) | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net |

Downregulation of Anti-apoptotic Proteins (Bcl-2, Bcl-X_L, Survivin)

In concert with upregulating pro-apoptotic factors, this compound also downregulates the expression of several anti-apoptotic proteins. The Bcl-2 family of proteins, including Bcl-2 and Bcl-xL, are key inhibitors of apoptosis. Research has shown that this compound perchlorate treatment leads to a decrease in the expression of both Bcl-2 and Bcl-xL in various cancer cells. spandidos-publications.comnih.govresearchgate.netbanglajol.infobanglajol.info This downregulation shifts the cellular balance towards apoptosis. jst.go.jp

Furthermore, this compound has been found to reduce the levels of survivin, another protein that inhibits apoptosis and is often overexpressed in cancer cells. banglajol.infobanglajol.info The reduction of these anti-apoptotic proteins is a critical component of this compound's mechanism for inducing programmed cell death. banglajol.infobanglajol.infodoaj.org

| Anti-Apoptotic Protein | Effect of this compound | Affected Cell Lines | References |

| Bcl-2 | Downregulation | Glioma (U87MG), Bladder Cancer (T24), Gastric Cancer (SGC-7901) | spandidos-publications.comnih.govresearchgate.netbanglajol.infobanglajol.info |

| Bcl-xL | Downregulation | Bladder Cancer (T24), Gastric Cancer (SGC-7901) | nih.govresearchgate.netbanglajol.infobanglajol.info |

| Survivin | Downregulation | Bladder Cancer (T24) | banglajol.infobanglajol.info |

Caspase Activation (Caspase-1, -3, -7, -8, -9, -10)

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. This compound has been demonstrated to be a potent activator of multiple caspases, thereby executing the apoptotic program. Studies have reported the activation of initiator caspases, such as caspase-8, caspase-9, and caspase-10, as well as executioner caspases, including caspase-3 and caspase-7, in response to this compound treatment. spandidos-publications.comjst.go.jpnih.govbanglajol.inforesearchgate.netmedsci.org

The activation of caspase-9 is often linked to the mitochondrial (intrinsic) pathway of apoptosis, which is initiated by the release of cytochrome c from the mitochondria. spandidos-publications.commedsci.org this compound has been shown to induce this release and subsequently activate caspase-9. spandidos-publications.commedsci.org Caspase-8 activation, on the other hand, is typically associated with the death receptor (extrinsic) pathway. jst.go.jpnih.gov The activation of these initiator caspases leads to a cascade that culminates in the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. spandidos-publications.comnih.govbanglajol.inforesearchgate.net this compound has also been found to increase the activity of caspase-1. researchgate.net

| Caspase | Effect of this compound | Affected Cell Lines | References |

| Caspase-1 | Activation | HeLa | researchgate.net |

| Caspase-3 | Activation | Glioma (U87MG, T98G), Melanoma (A375-S2), Bladder Cancer (T24), Gastric Cancer (SGC-7901), HeLa | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.netbanglajol.inforesearchgate.net |

| Caspase-7 | Activation | Glioma (U87MG, T98G) | spandidos-publications.com |

| Caspase-8 | Activation | Melanoma (A375-S2), HeLa | jst.go.jpnih.govresearchgate.net |

| Caspase-9 | Activation | Glioma (U87MG, T98G), Melanoma (A375-S2), Breast Cancer (MCF-7), HeLa | spandidos-publications.comjst.go.jpnih.govresearchgate.netmedsci.org |

| Caspase-10 | Activation | Melanoma (A375-S2) | jst.go.jpnih.gov |

Poly (ADP-ribose) Polymerase (PARP) Degradation

Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for various cellular processes, most notably DNA repair and programmed cell death (apoptosis). ms-editions.cl The primary member, PARP-1, acts as a DNA damage sensor. Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and synthesizes a polymer of ADP-ribose (PAR) chains on itself and other nuclear proteins. ms-editions.cldovepress.com This process, known as PARylation, creates a signal that recruits other DNA repair enzymes, such as DNA ligase III and DNA polymerase beta, to the site of damage to mend the break. ms-editions.clnih.gov

However, excessive DNA damage can lead to PARP overactivation. This can deplete the cell's supply of NAD+ (the substrate for PAR synthesis) and ATP, leading to cell death through necrosis. ms-editions.cl Alternatively, PARP can facilitate apoptosis; during this process, caspases (a family of protease enzymes) cleave and inactivate PARP, preventing it from initiating DNA repair and ensuring the orderly dismantling of the cell. ms-editions.cl

Research has shown that this compound can induce the degradation of PARP. In studies involving human leukemia (HL-60) cells, treatment with this compound perchlorate led to the activation of caspase-3 and caspase-8, which was followed by the subsequent degradation of PARP. x-mol.net This finding suggests that this compound's ability to induce apoptosis in certain cancer cells is mediated, at least in part, by its capacity to trigger the caspase-dependent cleavage and inactivation of PARP.

Growth Factor Expression (EGF, VEGF) Modulation

This compound has been shown to modulate the expression of key growth factors involved in angiogenesis (the formation of new blood vessels) and tissue regeneration, specifically Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).

VEGF is a critical signaling protein that stimulates the proliferation and migration of vascular endothelial cells, which is essential for creating new blood vessels during development and wound healing. researcher.lifechemfaces.com EGF plays a vital role in promoting the growth and migration of keratinocytes, facilitating the re-epithelialization of wounds. frontiersin.orgnih.gov

Multiple studies demonstrate that this compound enhances the expression of both growth factors. In rat models of cutaneous wound healing, topical application of this compound perchlorate (DP) was found to significantly facilitate the expression of both EGF and VEGF proteins in the wound tissue. frontiersin.org This upregulation correlates with accelerated wound closure, increased collagen deposition, and enhanced microvessel formation. frontiersin.orgresearcher.life

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) further detail this mechanism. This compound perchlorate was observed to increase the secretion of VEGF from HUVECs, even in high-glucose environments that typically impair angiogenesis. researcher.liferesearchgate.net This effect is linked to the upregulation of the Ras/MAPK signaling pathway, a key cascade controlling cell proliferation and migration. researcher.lifechemfaces.com

| Research Finding | Model System | Effect of this compound | Associated Pathway/Outcome | Citation |

| Increased Protein Expression | Wistar Rat Cutaneous Wound Model | Facilitated expression of EGF and VEGF proteins. | Promoted wound closure and collagen deposition. | frontiersin.org |

| Upregulated Protein Expression | Diabetic Rat Skin Wound Model | Increased expression of EGF and VEGF proteins. | Promoted angiogenesis and regulated inflammation. | researcher.life |

| Enhanced VEGF Secretion | Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulated VEGF expression and secretion. | Activation of Ras/MAPK signaling pathway. | researcher.liferesearchgate.net |

eNOS Expression Enhancement

Endothelial nitric oxide synthase (eNOS) is an enzyme primarily responsible for producing nitric oxide (NO) in blood vessels. nih.govstring-db.org NO is a crucial signaling molecule that regulates vascular tone (vasodilation), inhibits platelet aggregation, and prevents inflammation, making it a key protector of vascular health. nih.govmdpi.com Under certain pathological conditions, such as those associated with cardiovascular risk factors, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO, which contributes to oxidative stress and endothelial dysfunction. nih.govmdpi.com

Studies have demonstrated that this compound can enhance the expression of functional eNOS. In a study on skin wound healing in diabetic rats, a condition often associated with reduced NO bioavailability, treatment with this compound perchlorate (DP) was shown to increase eNOS protein expression. researcher.life This enhancement led to a higher content of NO in the wound tissue during the later stages of healing, improving the low NO utilization rate caused by diabetes and promoting wound repair. researcher.life The ability of this compound to upregulate eNOS expression suggests a mechanism for improving endothelial function and promoting tissue regeneration, particularly in contexts of impaired vascular health. researcher.lifenih.gov

NFATc1 Expression Reduction

Nuclear factor of activated T-cells c1 (NFATc1) is a master transcription factor that is essential for osteoclastogenesis—the differentiation and formation of osteoclasts. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to osteolytic diseases like osteoporosis. The activation of NFATc1 is triggered by the RANKL signaling pathway, which stimulates downstream cascades including NF-κB and MAPKs, leading to NFATc1's expression and translocation into the nucleus where it activates osteoclast-specific genes.

This compound perchlorate (D.P) has been identified as an inhibitor of this process. Research shows that D.P effectively suppresses RANKL-induced osteoclast formation and function in vitro. The primary mechanism for this effect is the reduction of NFATc1 expression. D.P achieves this by impeding the activation of key upstream signaling pathways, including the JNK (a MAPK) and NF-κB pathways. By suppressing these signals, this compound prevents the expression and subsequent nuclear translocation of NFATc1. This leads to the disruption of actin-rich podosome structures necessary for osteoclast function and inhibits the expression of genes specific to osteoclasts.

| Research Finding | Model System | Effect of this compound Perchlorate (D.P) | Molecular Mechanism | Citation |

| Inhibition of Osteoclastogenesis | In vitro bone marrow macrophage (BMM) differentiation | Inhibited RANKL-induced osteoclast formation and bone resorption. | Suppressed JNK and NF-κB pathways, leading to reduced NFATc1 expression and nuclear translocation. | |

| Disruption of Cell Structure | Mature Osteoclasts | Disrupted the formation of intact actin-rich podosome structures. | Consequence of NFATc1 inhibition. | |

| Reduced Gene Expression | BMMs | Inhibited osteoclast-specific gene and protein expression. | Result of reduced NFATc1 transcriptional activity. |

Pdx1 Expression Up-regulation

Pancreatic and duodenal homeobox 1 (Pdx1) is a transcription factor that plays a critical role in the development of the pancreas and the function of pancreatic β-cells. In mature β-cells, Pdx1 is essential for regulating the transcription of the insulin (B600854) gene and other genes involved in glucose sensing and insulin secretion. Dysfunction or decreased expression of Pdx1 is linked to β-cell failure and the pathogenesis of type 2 diabetes.

This compound perchlorate (DP) has been identified as an effective promoter of Pdx1 expression. Using a Pdx1 promoter-dependent luciferase system, researchers found that DP significantly increases Pdx1 expression at both the mRNA and protein levels in pancreatic β-cell lines (INS-1). This effect was shown to be mediated through the activation of the Erk1/2 and Akt signaling pathways. Further studies demonstrated that by promoting Pdx1 expression, DP could protect pancreatic β-cells from apoptosis induced by glucotoxicity (high glucose) and lipotoxicity (high fatty acids). Inhibition of the Erk1/2 pathway was found to abolish the protective, Pdx1-promoting effects of DP.

| Research Finding | Model System | Effect of this compound Perchlorate (DP) | Associated Pathway | Citation |

| Increased Pdx1 Promoter Activity | HEK-293T cells with Pdx1-promoter reporter | Increased luciferase activity, indicating enhanced promoter function. | --- | |

| Upregulation of Pdx1 mRNA and Protein | INS-1 pancreatic β-cells | Increased Pdx1 mRNA and protein levels. | Mediated by Erk and Akt signaling pathways. | |

| Protection against Cell Death | INS-1 cells under glucotoxic/lipotoxic stress | Inhibited β-cell apoptosis and enhanced insulin secretion. | Enhanced Pdx1 expression via Erk1/2 activation. |

CMPK2 Inhibition

Cytidine/uridine monophosphate kinase 2 (CMPK2) is a novel nucleoside monophosphate kinase located in the mitochondria. It is involved in the salvage pathway for mitochondrial DNA synthesis and has been identified as a key player in the inflammatory response, particularly in the context of sepsis. CMPK2 is implicated in the activation of the NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines.

This compound has been identified as a direct inhibitor of CMPK2. Through an affinity mass spectrometry strategy, this compound was discovered to be a small-molecule ligand for CMPK2. Subsequent quantitative lysine (B10760008) reactivity profiling revealed that lysine 265 (K265) on the CMPK2 protein acts as a critical "hotspot" for the inhibitory action of this compound. By inhibiting CMPK2, this compound exerts powerful anti-inflammatory effects by regulating the NLRP3 inflammasome via the lipopolysaccharide (LPS)-induced CMPK2 pathway. In mouse models of sepsis, this compound significantly attenuated the condition, an effect that was diminished in mice with a specific deletion of the Cmpk2 gene, confirming CMPK2 as a direct target.

| Research Finding | Method | Effect of this compound (DP) | Molecular Target/Pathway | Citation |

| Identification as Inhibitor | Affinity MS, ADP-GLO assay | Identified as a CMPK2 inhibitor. | Directly targets CMPK2. | |

| Mechanism of Inhibition | Mass spectrometry-based quantitative lysine reactivity profiling | Binds to and inhibits CMPK2, with K265 identified as a key interaction site. | --- | |

| Anti-inflammatory Action | In vitro and in vivo (mouse sepsis model) | Attenuates inflammation and sepsis. | Regulates the NLRP3 inflammasome via the LPS-induced CMPK2 pathway. |

Heme Oxygenase-1 (HO-1) Upregulation

Heme Oxygenase-1 (HO-1), encoded by the HMOX1 gene, is a crucial stress-inducible enzyme with potent antioxidant and anti-inflammatory properties. It is the rate-limiting enzyme in the degradation of heme into carbon monoxide, free iron, and biliverdin (B22007) (which is then converted to the antioxidant bilirubin). The expression of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HMOX1, and initiates their transcription. ms-editions.clresearcher.life

This compound has been shown to activate this protective Nrf2/HO-1 pathway. In a study on diabetic foot ulcers, a condition characterized by high levels of inflammation and oxidative stress, this compound perchlorate (DP) was found to accelerate wound healing. Network pharmacology and molecular docking analyses identified the Nrf2-mediated ferroptosis pathway as a key mechanism. Subsequent in vitro experiments confirmed that DP's therapeutic effects were attributed to the activation of the Nrf2 pathway, which includes the upregulation of its target gene, HMOX1. researcher.life The protective effects of this compound were significantly diminished when an Nrf2 inhibitor was used, confirming the essential role of this pathway in its mechanism of action. Therefore, this compound does not appear to bind directly to HO-1, but rather upregulates its expression by activating the Nrf2 signaling cascade.

| Research Finding | Model System | Effect of this compound (DP) | Molecular Pathway | Citation |

| Accelerated Wound Healing | Diabetic Foot Ulcer (DFU) Rat Model | Promoted collagen synthesis, angiogenesis; reduced inflammation and ROS. | Identified Nrf2-mediated pathway as key mechanism. | |

| Enhanced Cell Viability and Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Improved cell viability, decreased ROS and lipid peroxidation. | Mediated by activation of the Nrf2/HO-1 pathway. | |

| Sensitization to Ferroptosis | Colorectal Cancer Cells | Sensitizes cancer cells to ferroptosis. | Mediated by activating HMOX1. | researcher.life |

Inhibition of SGK1 and Fibronectin (FN) Expression

This compound perchlorate has been identified as an inhibitor of serum and glucocorticoid-induced protein kinase 1 (SGK1) and fibronectin (FN) expression. chemfaces.comtargetmol.comtargetmol.combiorbyt.com Research indicates that in human mesangial cells exposed to high glucose conditions, which typically increase the mRNA and protein levels of both SGK1 and FN, this compound perchlorate can counteract this effect. chemfaces.comnih.gov The addition of this compound perchlorate at concentrations of 7.5 µM and 15 µM for 24 hours markedly reduced the expression of both SGK1 and FN at both the mRNA and protein levels. nih.gov This inhibitory action on SGK1 and FN suggests a potential mechanism for addressing the pathogenesis of diabetic nephropathy, where the upregulation of these molecules contributes to renal fibrosis. chemfaces.comnih.govscispace.com

SGK1, a kinase with a structure similar to Akt, is a downstream effector in signaling pathways activated by insulin and mineralocorticoid receptors. jci.org These pathways are often upregulated in metabolic disorders. jci.org By inhibiting SGK1, this compound may interrupt signaling cascades that lead to pathological changes, such as the excessive deposition of extracellular matrix proteins like fibronectin. scispace.comjci.org

Table 1: Effect of this compound Perchlorate on SGK1 and FN Expression in High Glucose-Treated Human Mesangial Cells

| Treatment Group | This compound Perchlorate Concentration | Outcome on SGK1 and FN Expression (mRNA and Protein) | Reference |

|---|---|---|---|

| High Glucose (HG) | - | Increased | nih.gov |

| HG + Low DP | 7.5 µM | Evidently Reduced | nih.gov |

This compound's Influence on Mitochondrial Dynamics and Programmed Cell Death

This compound demonstrates a profound impact on mitochondria, the central organelles in the execution of programmed cell death. Its actions converge on the mitochondrial pathway of apoptosis, initiating a cascade of events that lead to cell demise.

Dissipation of Mitochondrial Membrane Potential

A critical event in this compound-induced apoptosis is the dissipation of the mitochondrial membrane potential (MMP). banglajol.infomedsci.orgspandidos-publications.comnih.govspandidos-publications.comdoaj.org This has been observed across various cancer cell lines, including bladder cancer T24 cells, breast cancer MCF-7 cells, glioma U87MG and T98G cells, and lung squamous carcinoma SK-MES-1 cells. banglajol.infomedsci.orgspandidos-publications.comnih.gov

In human bladder cancer T24 cells, treatment with 100 µM of this compound perchlorate led to a time-dependent decrease in the mitochondrial membrane potential. banglajol.info Similarly, in glioma cells, this compound treatment resulted in a dose-dependent loss of MMP. spandidos-publications.comspandidos-publications.com Studies on SK-MES-1 lung cancer cells also showed a significant decrease in MMP from 96.38% in control cells to 73.71% and 58.10% in cells treated with 40 µM and 80 µM of this compound perchlorate, respectively. nih.gov This disruption of the MMP is a key indicator of mitochondrial dysfunction and a prelude to the release of pro-apoptotic factors. banglajol.infonih.gov The loss of MMP is often regulated by the Bcl-2 family of proteins, with this compound shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2. medsci.orgspandidos-publications.comnih.gov

Table 2: Effect of this compound Perchlorate on Mitochondrial Membrane Potential (MMP)

| Cell Line | Concentration | Duration | Result | Reference |

|---|---|---|---|---|

| T24 (Bladder Cancer) | 100 µM | 12, 24, 48 hours | Significant dissipation of MMP | banglajol.info |

| U87MG and T98G (Glioma) | 40 µM, 80 µM | 48 hours | Dose-dependent loss of MMP | spandidos-publications.comspandidos-publications.com |

| SK-MES-1 (Lung Cancer) | 40 µM, 80 µM | Not Specified | Significant decrease in MMP | nih.gov |

Cytochrome c Release

Following the dissipation of the mitochondrial membrane potential, the integrity of the outer mitochondrial membrane is compromised, leading to the release of cytochrome c from the intermembrane space into the cytosol. banglajol.infomedsci.orgspandidos-publications.comspandidos-publications.comembopress.org This event is a critical step in the activation of the intrinsic apoptotic pathway. medsci.orgembopress.org

In glioma cells (U87MG and T98G), treatment with this compound perchlorate at concentrations of 40 and 80 µM for 48 hours resulted in an enhanced expression of cytosolic cytochrome c, confirming its release from the mitochondria. spandidos-publications.comspandidos-publications.com Similarly, in human breast cancer MCF-7 cells, this compound treatment prompted the release of cytochrome c into the cytoplasm after 12 hours. medsci.org The released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9, thereby triggering the downstream executioner caspases and culminating in apoptosis. medsci.org

Ferroptosis Modulation